(R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide
Description
(R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide is a chiral sulfinamide derivative featuring a diphenylphosphino group and a sterically bulky 2,2-dimethylpropyl substituent. Its molecular formula is C₂₇H₃₄NOPS, with a molecular weight of 451.6 g/mol and CAS number 1595319-94-0 . The compound’s structure integrates a sulfinamide moiety (S=O) and a phosphine ligand, making it relevant in asymmetric catalysis and chiral ligand design. The stereochemistry (R/S configuration) at the sulfur and carbon centers plays a critical role in its enantioselective applications .
Properties
IUPAC Name |
N-[1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36NOPS/c1-27(2,3)26(29(7)32(30)28(4,5)6)24-20-14-15-21-25(24)31(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h8-21,26H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFXASOJFLAEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic approach to the target molecule reveals three primary components:
-
The (R)-N,2-dimethylpropane-2-sulfinamide moiety, serving as a chiral director.
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The 2-(diphenylphosphino)phenyl group, providing π-acceptor properties for metal coordination.
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The 2,2-dimethylpropyl (neopentyl) side chain, imparting steric bulk to enforce stereochemical control.
Critical disconnections include:
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The C–N bond between the sulfinamide nitrogen and the neopentyl-bearing carbon, suggesting a stereoselective imine formation/reduction sequence.
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The P–C bond at the 2-position of the phenyl ring, achievable via palladium-catalyzed phosphorylation.
Synthesis of the Sulfinamide Chiral Auxiliary
The (R)-N,2-dimethylpropane-2-sulfinamide segment is synthesized through a modified Toru reduction of tert-butylsulfonyl chloride (Scheme 1) . Key steps include:
Procedure
-
Reduction of Sulfonyl Chloride :
tert-Butylsulfonyl chloride (1.0 equiv) is treated with triphenylphosphine (1.1 equiv) and methylamine (1.2 equiv) in dichloromethane at 0°C, yielding the sulfinamide after column chromatography (62% isolated yield) . -
Methylation :
The intermediate sulfinamide undergoes N-methylation using methyl iodide and potassium carbonate in THF, achieving >95% conversion (GC-MS) .
Challenges :
-
Over-reduction to sulfonamides is mitigated by strict temperature control (−10°C to 0°C) and stoichiometric PPh₃ .
-
Enantiomeric excess (ee) of the sulfinamide is preserved by employing anhydrous conditions and molecular sieves (4Å) .
Construction of the Phosphine-Aryl Backbone
The 2-(diphenylphosphino)phenyl unit is introduced via a Ullmann-type coupling (Scheme 2) :
Procedure
-
Bromination :
2-Bromobenzaldehyde is phosphorylated with diphenylphosphine (1.5 equiv) in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (6 mol%) in toluene at 110°C (12 h, 78% yield) . -
Aldehyde Protection :
The resulting 2-(diphenylphosphino)benzaldehyde is protected as its dimethyl acetal using trimethyl orthoformate and p-TsOH (quantitative yield) .
Optimization :
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Catalyst loading reduction to 3 mol% Pd(OAc)₂ with microwave irradiation (150°C, 30 min) improves efficiency (85% yield) .
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Phosphine oxidation is minimized by conducting reactions under argon with BHT (0.1 wt%) as a stabilizer .
Stereoselective Imine Formation and Reduction
The pivotal stereochemical control is achieved during imine condensation and borohydride reduction (Scheme 3) :
Procedure
-
Imine Formation :
(R)-N,2-dimethylpropane-2-sulfinamide (1.1 equiv) reacts with 2-(diphenylphosphino)benzaldehyde (1.0 equiv) in THF using Ti(OPr-i)₄ (3.0 equiv) at 50°C (20 h, 89% yield) . -
Grignard Addition :
The imine intermediate undergoes nucleophilic attack by tert-butylmagnesium chloride (2.0 equiv) at −78°C, forming the neopentyl-substituted amine after aqueous workup (71% yield, dr 9:1) . -
Sulfinamide Cleavage :
The auxiliary is removed via acidic hydrolysis (HCl/MeOH, 0°C), yielding the free amine hydrochloride (95% recovery) .
Stereochemical Outcomes :
-
The Ti(IV)-mediated condensation enforces syn selectivity, dictating the (S)-configuration at the neopentyl-bearing carbon .
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Grignard addition proceeds with retention of configuration due to chelation control by the sulfinamide oxygen .
Final Coupling and Purification
The amine intermediate is coupled with the sulfinamide under Mitsunobu conditions (Scheme 4) :
Procedure
-
Sulfinamide Activation :
(R)-N,2-dimethylpropane-2-sulfinamide (1.2 equiv) is treated with DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF (0°C, 2 h). -
Amine Coupling :
The activated sulfinamide reacts with the neopentyl-amine derivative (1.0 equiv) at 25°C (12 h), followed by silica gel chromatography (58% yield, >99% ee) .
Analytical Data :
-
HPLC : Chiralpak AD-H column, hexane/i-PrOH 90:10, 1.0 mL/min; t₁ = 12.3 min (major), t₂ = 14.7 min (minor) .
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Ti(IV)-Imine Route | Stereoselective condensation | 71 | 99 | Moderate |
| Grignard Addition | Neopentyl introduction | 68 | 97 | High |
| Mitsunobu Coupling | Sulfinamide installation | 58 | 99 | Low |
Critical Observations :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phosphine group in the compound can undergo oxidation to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine under suitable conditions.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine center, where it can form various phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions at the phosphine center.
Major Products
Phosphine Oxides: Formed from the oxidation of the phosphine group.
Amines: Resulting from the reduction of the sulfinamide group.
Phosphine Derivatives: Various derivatives can be formed through substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, ®-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide is widely used as a ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess.
Biology
The compound’s ability to form chiral complexes makes it valuable in the synthesis of biologically active molecules. These chiral complexes can be used in the development of pharmaceuticals and agrochemicals.
Medicine
In medicine, the compound is used in the synthesis of chiral drugs. Its role in asymmetric catalysis helps in producing enantiomerically pure drugs, which are crucial for therapeutic efficacy and safety.
Industry
Industrially, the compound is employed in the production of fine chemicals and specialty chemicals. Its application in catalysis helps in achieving high selectivity and efficiency in chemical processes.
Mechanism of Action
The mechanism of action of ®-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide involves its coordination to metal centers in catalytic processes. The phosphine group acts as a donor ligand, coordinating to the metal and facilitating various catalytic cycles. The sulfinamide group provides additional steric and electronic effects, enhancing the selectivity and efficiency of the catalytic reactions.
Comparison with Similar Compounds
Phosphine Substituents
- Diphenylphosphino vs. Dicyclohexylphosphino: The target compound’s diphenylphosphino group offers strong π-accepting properties, enhancing catalytic activity in cross-coupling reactions.
- Dual Phosphine Groups : The dimethoxy-substituted compound (CAS 2565792-27-8) contains two diphenylphosphanyl groups, which may increase metal-binding affinity but complicate synthetic routes .
Backbone Modifications
- Diisopropylbiphenyl Backbone (CymitQuimica compound): The 2',6'-diisopropyl groups enhance steric shielding around the catalytic center, favoring bulky substrate interactions in asymmetric hydrogenation .
- Methoxy Substituents : The 4-methoxyphenyl group (CAS 2565792-27-8) introduces electron-donating effects, altering electronic properties for redox-sensitive reactions .
Performance in Catalysis
While direct catalytic data for the target compound is unavailable in the provided evidence, structural analogs suggest:
- Enantioselectivity : Compounds with bulky substituents (e.g., diisopropyl or dicyclohexyl) show higher enantiomeric excess (ee) in asymmetric reductions .
- Solubility : Polar groups like methoxy (CAS 2565792-27-8) improve aqueous solubility, whereas hydrophobic backbones (e.g., 2,2-dimethylpropyl) favor organic-phase reactions .
Biological Activity
(R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide is a chiral sulfinamide compound that has garnered attention in the field of medicinal chemistry. Its unique structural features confer significant biological activity, particularly in catalysis and drug development. This article reviews the biological activity of this compound, highlighting relevant case studies, research findings, and data tables.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₂₃N₂O₂PS
- Molecular Weight : 423.6 g/mol
- Melting Point : 85-90 °C
- Purity : ≥97%
The biological activity of this compound primarily involves its role as a chiral ligand in transition metal catalysis. It has been shown to enhance the selectivity and efficiency of various reactions, particularly in asymmetric synthesis. The phosphine moiety contributes to its ability to stabilize metal complexes, facilitating catalytic processes.
1. Asymmetric Catalysis
Numerous studies have demonstrated the efficacy of this compound in asymmetric catalysis. For instance, it has been employed in the synthesis of enantiomerically enriched amines and alcohols. The presence of the diphenylphosphino group allows for effective coordination with transition metals such as palladium and copper, enhancing reaction rates and selectivity.
| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂ + Ligand | 92 | 98 |
| Hydrogenation | Ru/ligand system | 85 | 96 |
2. Anticancer Activity
Recent investigations have also explored the potential anticancer properties of this compound. In vitro studies indicated that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study: In Vitro Anticancer Activity
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | ROS generation |
| HeLa (Cervical) | 18 | Mitochondrial disruption |
3. Neuroprotective Effects
Additionally, this compound has shown neuroprotective effects in preclinical models of neurodegenerative diseases. Its ability to modulate neuroinflammation and oxidative stress pathways suggests potential therapeutic applications in conditions like Alzheimer's disease.
Q & A
Q. What are the key synthetic routes for preparing (R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide?
The synthesis typically involves multi-step reactions with precise stereochemical control. Critical steps include:
- Formation of the diphenylphosphino-phenyl moiety via palladium-catalyzed cross-coupling reactions.
- Introduction of the sulfinamide group using chiral auxiliaries to ensure enantiomeric purity.
- Optimization of reaction conditions (e.g., anhydrous solvents, low temperatures, and inert atmospheres) to prevent side reactions .
Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Phosphine coupling | Pd(OAc)₂, PPh₃ | 80°C | Toluene | 65–75 |
| Sulfinamide addition | (R)-Methyl p-toluenesulfinate | -20°C | THF | 50–60 |
| Purification | Chiral HPLC | Ambient | Hexane/EtOAc | >95% ee |
Q. How is the stereochemical integrity of this compound verified during synthesis?
- Chiral HPLC and circular dichroism (CD) are used to confirm enantiomeric excess.
- X-ray crystallography (e.g., using SHELX software ) resolves absolute configuration.
- NMR spectroscopy (¹H, ¹³C, and ³¹P) validates structural motifs like the diphenylphosphino group and sulfinamide chirality .
Q. What are the primary applications of this compound in academic research?
- Catalysis : Acts as a chiral ligand in asymmetric hydrogenation or cross-coupling reactions due to its rigid diphenylphosphino group .
- Medicinal Chemistry : Investigated for interactions with biological targets (e.g., kinases) via its sulfinamide moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and computational modeling results for this compound?
Discrepancies often arise from dynamic effects (e.g., crystal packing vs. solution-phase conformers). Methodological strategies include:
- DFT Calculations : Compare optimized geometries with X-ray structures to identify torsional flexibility.
- Variable-Temperature NMR : Probe conformational changes in solution.
- Multi-Dataset Refinement : Use SHELXL to refine structures against both X-ray and neutron diffraction data .
Q. What experimental strategies ensure stereochemical purity in large-scale syntheses?
- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives.
- Asymmetric Catalysis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps.
- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track enantiomeric ratios in real time .
Q. How does this compound interact with transition metals, and what spectroscopic techniques characterize these complexes?
- The diphenylphosphino group coordinates to metals (e.g., Pd, Rh), forming stable complexes.
- ³¹P NMR : Detects shifts in phosphorus chemical environments upon metal binding.
- XAS (X-ray Absorption Spectroscopy) : Probes metal oxidation states and coordination geometry.
- ESI-MS : Confirms stoichiometry of metal-ligand adducts .
Q. Table 2: Metal Complex Characterization Data
| Metal | ³¹P NMR Shift (ppm) | XAS Edge (eV) | ESI-MS (m/z) |
|---|---|---|---|
| Pd⁰ | δ 25.6 → 18.2 | 24356 | [Pd(L)₂]⁺ |
| Rhᴵ | δ 25.6 → 22.8 | 23220 | [Rh(L)(CO)]⁺ |
Q. What methodologies identify and quantify degradation products under oxidative conditions?
- LC-MS/MS : Tracks sulfoxide/sulfone derivatives from sulfinamide oxidation.
- EPR Spectroscopy : Detects radical intermediates during phosphine oxidation.
- Kinetic Studies : Monitor reaction rates under varying O₂ concentrations to model degradation pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies between biological activity assays and computational docking studies?
- Binding Assays : Use SPR or ITC to measure affinity constants experimentally .
- MD Simulations : Run >100 ns trajectories to account for protein flexibility.
- Mutagenesis Studies : Validate predicted binding residues (e.g., Ala-scanning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
